2,6-二羟基己腈

描述

Synthesis Analysis

The synthesis of nitrile derivatives is a topic of interest in several papers. For instance, a novel multi-component synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives is described, which starts from simple and readily available inputs such as 2,3-diaminomaleonitrile, a ketone, and an isocyanide . Another paper discusses the synthesis of 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles through a hetero-Diels-Alder reaction of α,β-unsaturated acyl cyanides and enol ethers . These methods could potentially be adapted for the synthesis of 2,6-Dihydroxyhexanenitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The structure of nitrile derivatives is often confirmed using various analytical techniques. For example, the structure of a tris-sulfonyl derivative of 2,6-diamino-4-methyl-3-pyridinecarbonitrile was demonstrated by X-ray analysis . Such techniques could be employed to determine the molecular structure of 2,6-Dihydroxyhexanenitrile once synthesized.

Chemical Reactions Analysis

The reactivity of nitrile groups in various chemical reactions is highlighted in the papers. The nitrile group can be converted to other functionalities, as shown in the synthesis of 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles . This suggests that 2,6-Dihydroxyhexanenitrile could also undergo similar transformations, expanding its range of potential applications.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2,6-Dihydroxyhexanenitrile, they do provide information on related compounds. For instance, the tautomeric forms of hydroxy-methyl-dihydropyridine-carbonitriles and their equilibrium states were studied using NMR spectroscopy and theoretical calculations . Such studies could inform predictions about the properties of 2,6-Dihydroxyhexanenitrile, such as its tautomeric stability and solubility.

Relevant Case Studies

The papers provide case studies on the synthesis and application of nitrile derivatives. For example, new derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities, and their structure-activity relationships were investigated . Although 2,6-Dihydroxyhexanenitrile is not specifically mentioned, similar studies could be conducted to explore its potential biological activities and applications.

科学研究应用

腐蚀抑制

2,6-二羟基己腈衍生物因其作为腐蚀抑制剂的潜力而受到研究。例如,2-氨基苯-1,3-二腈衍生物已显示出在酸性环境中抑制软钢和铝表面的腐蚀的显着功效。这些衍生物表现出混合型抑制性能,并根据朗缪尔吸附等温线粘附在金属表面上。这些化合物的有效性得到了量子化学计算和电化学观察的进一步支持 (Verma 等人,2015) (Verma 等人,2015)。

材料科学和催化

2,6-二羟基己腈衍生物已用于合成各种材料和作为催化剂。例如,已证明在乙腈中使用 2,6-二羟基-4-甲基苯甲酸作为催化剂合成有机气凝胶。此过程影响材料的纳米结构,并且对于材料科学中的应用非常重要 (Peikolainen 等人,2012)。此外,改性沸石催化剂在 2-甲基萘(2,6-DMN 的前体)的甲基化中的催化性能突出了 2,6-二羟基己腈衍生物在催化中的作用 (Güleç 等人,2018)。

药物应用

虽然 2,6-二羟基己腈本身可能没有直接的药物应用,但相关化合物(例如 2-氨基噻吩衍生物)已在抗癌药物的开发中显示出潜力。这些化合物与 β-环糊精结合后,水溶性增加,药理活性增强,表明在癌症治疗中具有潜在用途 (Ferreira 等人,2018)。

环境科学

在环境科学中,2,6-二羟基己腈衍生物已被用于开发用于环境污染物的灵敏检测方法。例如,已将用于高效液相色谱的二醇功能化色谱柱用于硝基芳香族化合物的灵敏测定,展示了这些衍生物在环境监测和安全中的作用 (Gumuscu 等人,2014)。

新型化合物的合成

对 2,6-二羟基己腈衍生物的研究导致了合成具有在各个领域潜在应用的新型化合物。例如,四氢嘧啶-5-羧酸酯的合成及其金属螯合作用,以及对乙酰胆碱酯酶等酶的抑制特性,展示了这些衍生物在创建新化学实体方面的多功能性 (Sujayev 等人,2016)。

安全和危害

属性

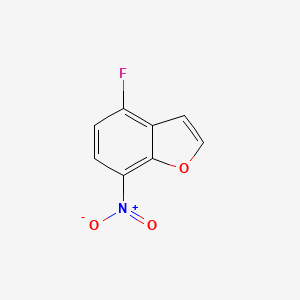

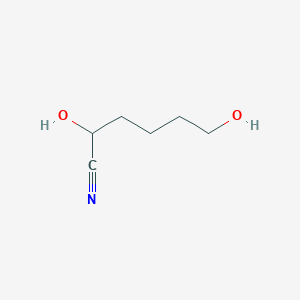

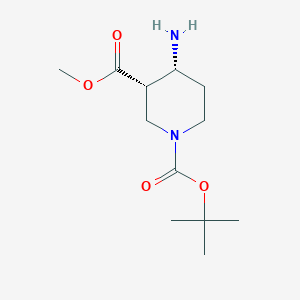

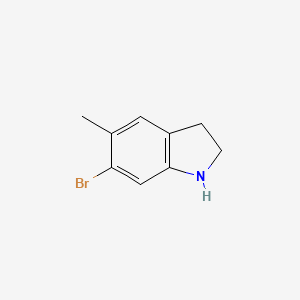

IUPAC Name |

2,6-dihydroxyhexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-6(9)3-1-2-4-8/h6,8-9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYTUGVEZRILPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dihydroxyhexanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)

![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)